molecular formula C10H8F4O2 B1385739 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone CAS No. 1019528-63-2

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Cat. No.: B1385739
CAS No.: 1019528-63-2
M. Wt: 236.16 g/mol
InChI Key: UPWCLYKAQJPDBN-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is an organic compound characterized by its unique structure, which includes a fluoro-substituted phenyl ring and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone typically involves the reaction of 3-fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The fluoro and trifluoroethoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone stands out due to its specific combination of fluoro and trifluoroethoxy groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications where these properties are desired.

Properties

IUPAC Name

1-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-6(15)7-2-3-9(8(11)4-7)16-5-10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWCLYKAQJPDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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